

# Early-Phase Clinical Trials of FAPI-74: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FAPI-74   |           |
| Cat. No.:            | B12387594 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the early-phase clinical trials of Fibroblast Activation Protein Inhibitor-74 (**FAPI-74**), a promising radiopharmaceutical for PET imaging. This document synthesizes key findings on biodistribution, dosimetry, and tumor uptake, details experimental protocols, and visualizes associated biological pathways and workflows to support ongoing research and development in this field.

## Introduction to FAPI-74

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers, while its expression in normal adult tissues is limited.[1] This differential expression makes FAP an attractive target for both diagnostic imaging and therapeutic applications. **FAPI-74** is a quinoline-based FAP inhibitor that can be labeled with either Gallium-68 (<sup>68</sup>Ga) or Fluorine-18 (<sup>18</sup>F), offering flexibility in clinical use.[2][3] Early-phase clinical trials have demonstrated the potential of **FAPI-74** PET/CT to provide high-contrast images of tumors and metastases, often outperforming the current standard, [<sup>18</sup>F]FDG-PET/CT, in various cancer types.[4]

# **Quantitative Data from Clinical Trials**

The following tables summarize the quantitative data from early-phase clinical trials of [18F]FAPI-74, focusing on biodistribution in normal organs, radiation dosimetry, and uptake in



malignant lesions.

# Biodistribution of [18F]FAPI-74 in Normal Organs

The physiological biodistribution of [18F]**FAPI-74** is characterized by low uptake in most normal organs, leading to high tumor-to-background ratios. The primary route of excretion is through the kidneys.

Table 1: Standardized Uptake Values (SUV) of [18F]**FAPI-74** in Normal Organs at ~60 minutes Post-Injection

| Organ              | SUVmax (Mean ±<br>SD) | SUVmean (Mean ±<br>SD) | Reference |
|--------------------|-----------------------|------------------------|-----------|
| Brain              | 0.2 ± 0.1             | 0.1 ± 0.1              | [3]       |
| Liver              | 1.8 ± 0.4             | 1.2 ± 0.3              | [3]       |
| Spleen             | 1.3 ± 0.3             | 0.9 ± 0.2              | [3]       |
| Kidney (Cortex)    | 3.5 ± 0.9             | 2.4 ± 0.6              | [3]       |
| Pancreas           | 1.5 ± 0.3             | 1.1 ± 0.2              | [3]       |
| Muscle             | 0.8 ± 0.2             | 0.6 ± 0.1              | [3]       |
| Blood Pool (Aorta) | 1.9 ± 0.4             | 1.5 ± 0.3              | [3]       |
| Lung               | 0.6 ± 0.2             | 0.4 ± 0.1              | [3]       |
| Bone Marrow        | 1.0 ± 0.2             | 0.7 ± 0.1              | [3]       |
| Myocardium         | 1.3 ± 0.3             | 1.0 ± 0.2              | [3]       |
| Parotid Gland      | 1.2 ± 0.3             | 0.9 ± 0.2              | [3]       |
| Thyroid            | 1.4 ± 0.4             | 1.0 ± 0.3              | [3]       |

# **Radiation Dosimetry**

Dosimetry studies have shown that [18F]**FAPI-74** has a favorable radiation safety profile, with an effective dose comparable to or lower than other commonly used PET tracers.



Table 2: Radiation Dosimetry of FAPI-74

| Radiopharmaceutic<br>al  | Effective Dose<br>(mSv/MBq) | Key Organs<br>Receiving Highest<br>Dose (mGy/MBq)           | Reference |
|--------------------------|-----------------------------|-------------------------------------------------------------|-----------|
| <sup>18</sup> F-FAPI-74  | 0.014 ± 0.002               | Bladder wall (0.108),<br>Kidneys (0.045),<br>Uterus (0.029) | [2][3]    |
| <sup>68</sup> Ga-FAPI-74 | 0.016                       | Bladder wall (0.120),<br>Kidneys (0.041),<br>Spleen (0.025) | [2]       |

# Tumor Uptake of [18F]FAPI-74

[18F]**FAPI-74** exhibits high uptake in a variety of malignant tumors, often with superior performance compared to [18F]FDG.

Table 3: SUVmax of [18F]FAPI-74 in Various Malignancies



| Cancer Type                      | Primary Tumor<br>SUVmax (Median <i>l</i><br>Range) | Metastatic Lesion<br>SUVmax (Median <i>l</i><br>Range) | Reference |
|----------------------------------|----------------------------------------------------|--------------------------------------------------------|-----------|
| Lung Cancer                      | 12.7 (at 1h)                                       | Lymph Nodes: 10.7<br>(at 1h), Distant: 11.8<br>(at 1h) | [3]       |
| Gastrointestinal<br>Cancers      |                                                    |                                                        |           |
| Gastric Cancer                   | 16.5 (vs. 7.3 for FDG)                             | -                                                      | [4]       |
| Liver Cancer (HCC & ICC)         | 10.1 (vs. 5.5 for FDG)                             | Liver Metastases: 7.5 (vs. 4.0 for FDG)                | [4]       |
| Pancreatic Cancer (PDAC)         | 10.5 ± 4.5                                         | 8.2 ± 13.9                                             |           |
| Breast Cancer                    | 19.6 (vs. 13.0 for FDG)                            | Lymph Nodes: 8.86<br>(vs. 3.84 for FDG)                | -         |
| Idiopathic Pulmonary<br>Fibrosis | 1.40 (SUVmean)                                     | -                                                      | [5]       |

# **Experimental Protocols**

This section details the methodologies for key experiments cited in early-phase clinical trials of **FAPI-74**.

# **Patient Selection and Preparation**

**Inclusion Criteria:** 

- Confirmed diagnosis of malignancy (e.g., lung, gastrointestinal cancers) or fibrotic disease. [1][3]
- Age ≥ 18 years.[1]
- For some studies, availability of tissue for biopsy or surgical resection.[1]



 Anatomic imaging (e.g., CT, MRI) obtained within a specified timeframe (e.g., ≤ 28 days) of consent.[1]

#### **Exclusion Criteria:**

- Pregnancy or breastfeeding.[1]
- Known hypersensitivity to FAPI-74 or its excipients.[1]
- In some studies, recent treatment that could interfere with FAP expression.[1]

#### Patient Preparation:

- Unlike [18F]FDG PET/CT, fasting is generally not required for FAPI PET imaging.[6]
- Patients are advised to be well-hydrated.[6]

# Radiopharmaceutical Administration and Imaging

#### Radiopharmaceutical:

- [18F]**FAPI-74** is administered intravenously.
- The mean administered activity in a lung cancer study was 259 ± 26 MBq (range: 198–290 MBq).[3]
- For [68Ga]FAPI-74, an activity of 263 MBq was used in one reported case.[2]

#### PET/CT Imaging:

- Uptake Time: PET scans are typically acquired at 60 minutes post-injection.[4][5] Some studies have also acquired images at earlier (10 min) and later (3h) time points to evaluate tracer kinetics.[3]
- Scanner: Imaging is performed on a standard clinical PET/CT scanner.
- Acquisition Parameters:



- PET: 3-dimensional mode with an acquisition time of approximately 1.5-3 minutes per bed position.[4][5]
- CT: A low-dose CT is performed for attenuation correction and anatomical localization.
   Typical parameters might include 100-120 kVp and 20-50 mAs, though these can vary.[5]
   For diagnostic purposes, a contrast-enhanced CT may be acquired.

# **Data Analysis**

Image Interpretation:

- PET images are evaluated visually for areas of focal uptake that are greater than the surrounding background.
- Quantitative analysis is performed by drawing regions of interest (ROIs) or volumes of interest (VOIs) over tumors and normal organs to calculate Standardized Uptake Values (SUV), including SUVmax and SUVmean.

#### **Dosimetry Calculation:**

- Absorbed doses are calculated using software such as OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling) or IDAC-Dose (Internal Dose Assessment Code).
   [2][3]
- This involves serial whole-body PET scans to determine the time-activity curves in various source organs, from which residence times are calculated.

# Mandatory Visualizations FAP Signaling Pathway in Cancer-Associated Fibroblasts

Fibroblast Activation Protein (FAP) on the surface of cancer-associated fibroblasts (CAFs) initiates downstream signaling cascades that promote tumor growth, invasion, and immunosuppression. Key pathways include the PI3K/Akt, Ras-ERK, and STAT3-CCL2 signaling axes.





Click to download full resolution via product page

Caption: FAP signaling in cancer-associated fibroblasts.

# Experimental Workflow for a [18F]FAPI-74 PET/CT Clinical Trial

The workflow for a typical [18F]**FAPI-74** PET/CT clinical trial involves several key steps, from patient recruitment to data analysis.





Click to download full resolution via product page

Caption: Experimental workflow for [18F]FAPI-74 PET/CT.



## Conclusion

Early-phase clinical trials of **FAPI-74** have demonstrated its significant potential as a diagnostic imaging agent in oncology and beyond. Its favorable biodistribution, leading to high tumor-to-background contrast, and manageable radiation dosimetry make it a strong candidate for broader clinical adoption. Further research, including larger prospective trials, will be crucial to fully elucidate the clinical utility of **FAPI-74** in various indications and to establish its role in routine clinical practice. This technical guide provides a foundational resource for researchers and clinicians involved in the ongoing evaluation of this promising radiopharmaceutical.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Facebook [cancer.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. FAPI-74 PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Initial results with [18F]FAPI-74 PET/CT in idiopathic pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. kiranpetct.com [kiranpetct.com]
- To cite this document: BenchChem. [Early-Phase Clinical Trials of FAPI-74: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387594#early-phase-clinical-trials-of-fapi-74]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com